molecular formula C14H22ClN3 B1386988 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 899425-88-8

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1386988
CAS No.: 899425-88-8
M. Wt: 267.8 g/mol
InChI Key: UHOXLIQYMBZNNB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used for the treatment of chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

Each of these compounds has unique properties and applications, but they all share the common piperazine core structure, which contributes to their biological activities .

Biological Activity

Overview

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine, with the CAS number 899425-88-8, is a piperazine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural properties and interactions with various biological targets, making it a subject of interest in cancer research and neuropharmacology.

  • Molecular Formula : C14H22ClN3
  • Molecular Weight : 267.80 g/mol
  • IUPAC Name : this compound
  • InChI Key : UHOXLIQYMBZNNB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to modulation of various signaling pathways involved in mood regulation, cognition, and neuroprotection.

Interaction with Cancer Cells

Research has identified this compound as a potential mitosis-targeting agent. It has been shown to sensitize cancer cells, particularly colon cancer cells, to apoptotic ligands. A study indicated that derivatives of piperazine compounds can induce mitotic arrest in cancer cells, leading to increased apoptosis rates. For instance, the compound AK301, closely related to this compound, exhibited an effective dose (ED50) of approximately 115 nM in HT29 human colon cancer cells .

Antitumor Properties

The antitumor activity of this compound has been explored through various studies:

Study Cell Line ED50 (nM) Effect
HT29 (Colon Cancer)~115Induces mitotic arrest
Normal Lung FibroblastsHigher than HT29Less pronounced growth inhibition

These findings suggest that while the compound affects both cancerous and normal cells, its impact is significantly more pronounced in cancerous cells.

Case Studies and Research Findings

A significant study highlighted the structure–activity relationship (SAR) of piperazine-based compounds, revealing that modifications on the phenyl and benzoyl rings significantly influence their biological activities . The findings underscore the importance of chemical structure in determining the efficacy of these compounds against different biological targets.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-12-3-4-13(15)11-14(12)18-9-7-17(8-10-18)6-2-5-16/h3-4,11H,2,5-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXLIQYMBZNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione (397 mg, 1.0 mmol) and hydrazine monohydrate (52 mg, 1.04 mmol) in ethanol (5 mL) was heated at 70° C. for 12 h. After the reaction cooled to room temperature, the solid was filtered off, and filtrate was evaporated to give the title compound, used without further purification.
Name
2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione
Quantity
397 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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